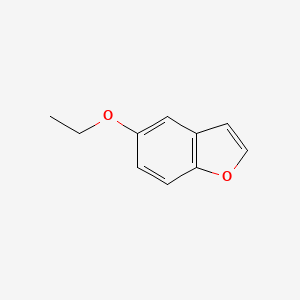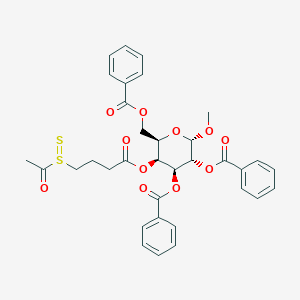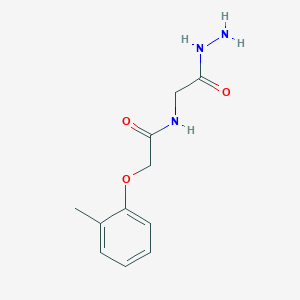![molecular formula C6H4FN3 B12857444 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a fused ring system combining a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a fluorine atom at the 5-position enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid hydrazide with triethyl orthoformate, followed by cyclization in the presence of a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparación Con Compuestos Similares
[1,2,4]Triazolo[4,3-a]pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with a chlorine atom, which affects its reactivity and biological activity.
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Contains a methyl group instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of the fluorine atom in 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C6H4FN3 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
5-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H |
Clave InChI |
RTWXMKDXNFQELL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=CN2C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
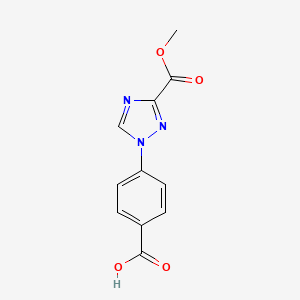
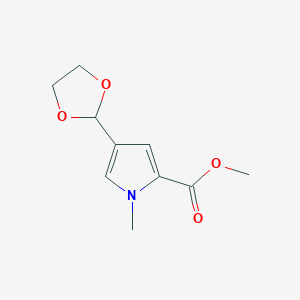
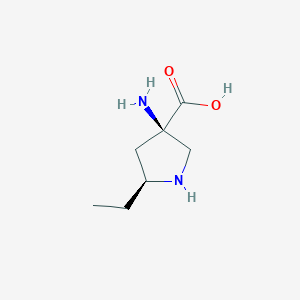
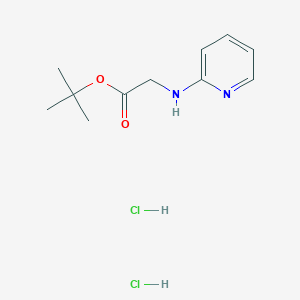


![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
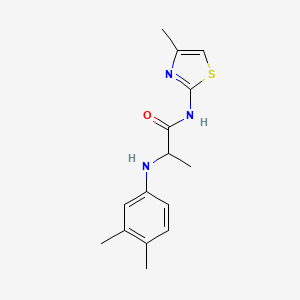
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
